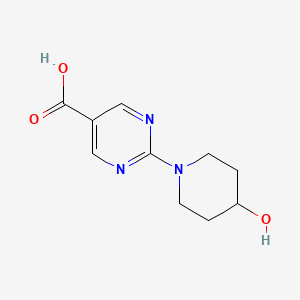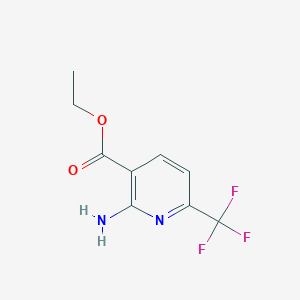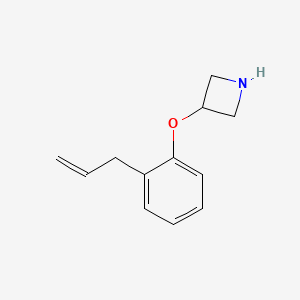
2-Allylphenyl 3-azetidinyl ether
描述
2-Allylphenyl 3-azetidinyl ether is a chemical compound with the molecular formula C12H15NO . It is used for research purposes.
Synthesis Analysis
Azetidines, which include 2-Allylphenyl 3-azetidinyl ether, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances, with methods including ring contraction, cycloaddition reactions, C–H activation, coupling with Grignard reagents, and strain-release homologation .Molecular Structure Analysis
The molecular structure of 2-Allylphenyl 3-azetidinyl ether is represented by the molecular formula C12H15NO. The molecular weight of this compound is 189.25 g/mol.Chemical Reactions Analysis
Azetidines, including 2-Allylphenyl 3-azetidinyl ether, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, the efficiency of photorelease reactions of azetidinyl-substituted compounds was found to be 2- to 5-fold higher than the corresponding diethylamino coumarins .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Allylphenyl 3-azetidinyl ether include its molecular formula (C12H15NO) and molecular weight (189.25 g/mol). More detailed information about its melting point, boiling point, density, and other properties can be found on specialized chemical databases .科学研究应用
-
Synthesis and Reactivity of Azetidines
- Application : Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions .
- Methods : The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
- Results : Recent advances in the chemistry and reactivity of azetidines have been reported. These include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
-
Photolabile Coumarins with Improved Efficiency through Azetidinyl Substitution
- Application : Azetidinyl substituents have been used to improve the fluorescence quantum yield of several classes of fluorophores. This improvement in quantum yields of fluorescence values has been attributed to a decrease in the rate of population of twisted intramolecular charge transfer (TICT) states upon excitation .
- Methods : The efficiency of the photorelease reactions of the azetidinyl-substituted compounds was 2- to 5-fold higher than the corresponding diethylamino coumarins .
- Results : The azetidinyl substituents can be used to improve the efficiency of photochemical processes beyond fluorescence through inhibition of competitive deactivation pathways .
-
Applications of Metalated Azetidines
- Application : Metalated azetidines are used in organic synthesis for the creation of complex molecules. The metalation of azetidines allows for the introduction of various functional groups at the azetidine ring .
- Methods : The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines are organized in the review .
- Results : The application of metalated azetidines in organic synthesis has been reported recently .
-
Practical C(sp3)–H Functionalization
- Application : The C(sp3)–H functionalization of azetidines is a practical method for the introduction of new functional groups into the azetidine ring .
- Methods : The methods of synthesis of azetidines and the reaction type used for functionalization of azetidines are organized in the review .
- Results : The practical C(sp3)–H functionalization of azetidines has been reported recently .
-
Invention of New [2+2] Cycloaddition Reactions for Azetidine Synthesis
- Application : The invention of new [2+2] cycloaddition reactions for azetidine synthesis represents a significant advancement in the field. This method allows for the creation of complex molecules using azetidines .
- Methods : The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
- Results : The invention of new [2+2] cycloaddition reactions for azetidine synthesis has been reported recently .
-
Facile Opening with Carbon Nucleophiles
- Application : The facile opening with carbon nucleophiles is a method used in organic synthesis involving azetidines. This method allows for the introduction of various functional groups at the azetidine ring .
- Methods : The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .
- Results : The facile opening with carbon nucleophiles has been reported recently .
未来方向
Azetidines, including 2-Allylphenyl 3-azetidinyl ether, have seen remarkable advances in their chemistry and reactivity . Future directions in this field may include further exploration of the synthesis, reactivity, and application of azetidines . This could involve the development of new methods of synthesis and functionalization, as well as the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .
属性
IUPAC Name |
3-(2-prop-2-enylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-5-10-6-3-4-7-12(10)14-11-8-13-9-11/h2-4,6-7,11,13H,1,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFZPWOVJSCIRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allylphenyl 3-azetidinyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



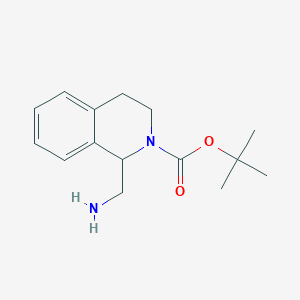
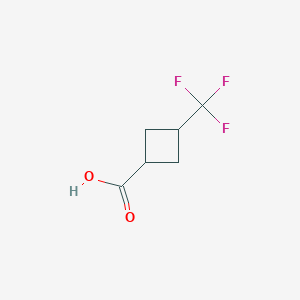
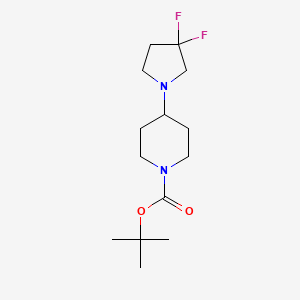
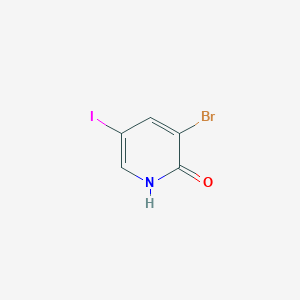
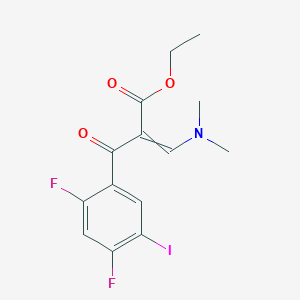
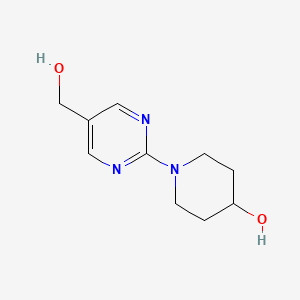
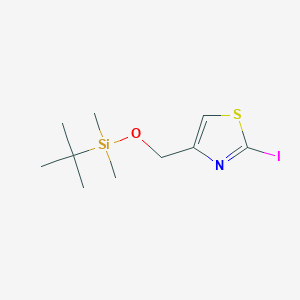

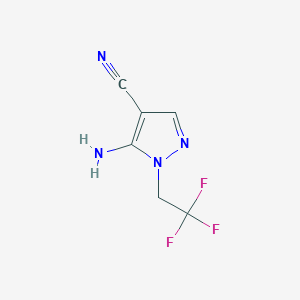
![3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B1395302.png)
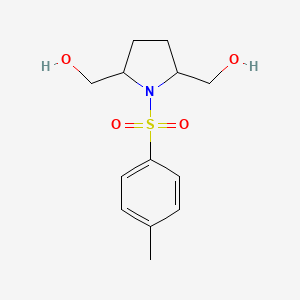
![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)
